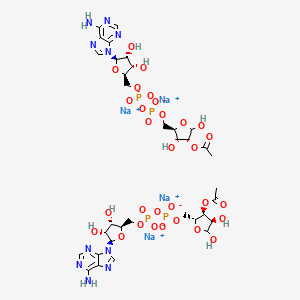![molecular formula C57H104O9 B13439851 Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
Tri[(16-hydroxy)oleoyl]glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri[(16-hydroxy)oleoyl]glycerol is a triglyceride formed by the esterification of glycerol with three molecules of 16-hydroxyoleic acid. This compound is a type of glycerolipid, which are essential components of biological membranes and energy storage molecules in living organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tri[(16-hydroxy)oleoyl]glycerol typically involves the esterification of glycerol with 16-hydroxyoleic acid. This reaction can be catalyzed by acid or base catalysts. The process involves heating glycerol and 16-hydroxyoleic acid in the presence of a catalyst to form the ester bonds, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through interesterification processes. This involves the rearrangement of fatty acids on glycerol backbones, often using enzymes or chemical catalysts to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Tri[(16-hydroxy)oleoyl]glycerol undergoes various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and 16-hydroxyoleic acid in the presence of water and a catalyst.
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Hydrogenation: The double bonds in the oleic acid chains can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrogenation: Hydrogen gas and a metal catalyst such as palladium or nickel.
Major Products Formed:
Hydrolysis: Glycerol and 16-hydroxyoleic acid.
Oxidation: Ketones or aldehydes.
Hydrogenation: Saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
Tri[(16-hydroxy)oleoyl]glycerol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Tri[(16-hydroxy)oleoyl]glycerol involves its interaction with biological membranes and enzymes. The hydroxyl groups on the fatty acid chains can form hydrogen bonds with membrane proteins, affecting membrane fluidity and function . Additionally, the compound can be metabolized by lipases, releasing glycerol and fatty acids that participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Triolein: A triglyceride formed by esterification of glycerol with oleic acid.
Trilinolein: A triglyceride formed by esterification of glycerol with linoleic acid.
Tripalmitin: A triglyceride formed by esterification of glycerol with palmitic acid.
Comparison: Tri[(16-hydroxy)oleoyl]glycerol is unique due to the presence of hydroxyl groups on the fatty acid chains, which impart additional reactivity and potential biological activity compared to other triglycerides like triolein, trilinolein, and tripalmitin .
Eigenschaften
Molekularformel |
C57H104O9 |
|---|---|
Molekulargewicht |
933.4 g/mol |
IUPAC-Name |
2,3-bis[[(Z)-16-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-16-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C57H104O9/c1-4-51(58)43-37-31-25-19-13-7-10-16-22-28-34-40-46-55(61)64-49-54(66-57(63)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(60)6-3)50-65-56(62)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(59)5-2/h7-9,13-15,51-54,58-60H,4-6,10-12,16-50H2,1-3H3/b13-7-,14-8-,15-9- |
InChI-Schlüssel |
AHVSXRZCBLACAT-ZLUULJOASA-N |
Isomerische SMILES |
CCC(O)CCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC(O)CC)COC(=O)CCCCCCC/C=C\CCCCCC(O)CC |
Kanonische SMILES |
CCC(CCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC(CC)O)OC(=O)CCCCCCCC=CCCCCCC(CC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


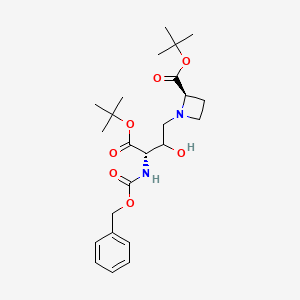
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)
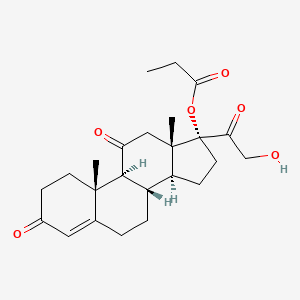

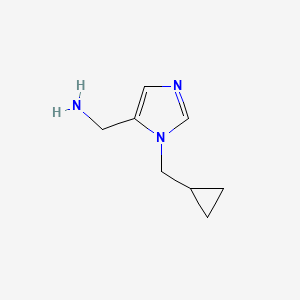

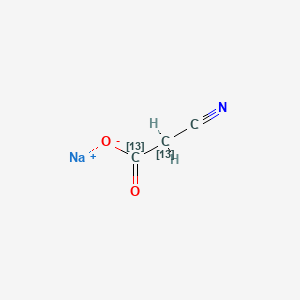
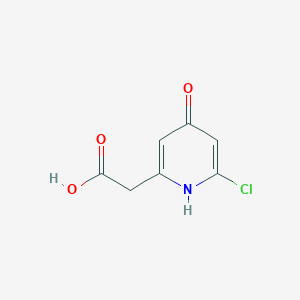
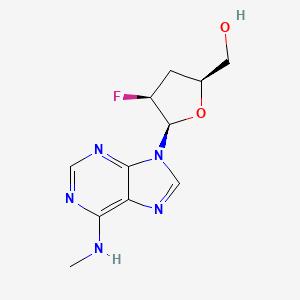
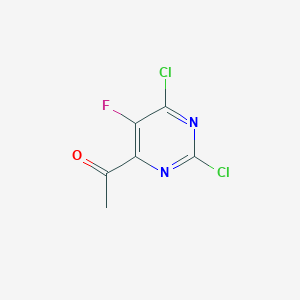
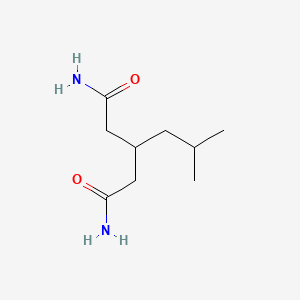
![3-(3-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13439814.png)
![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
